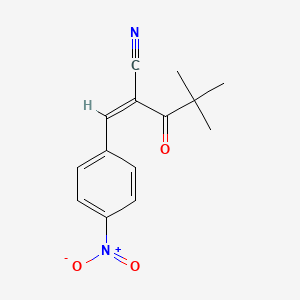
2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile, also known as 2-DMPNP, is a synthetic organic compound that has been used in scientific research for various applications. It is a colorless, crystalline solid with a melting point of 89-90°C and a boiling point of 250°C. 2-DMPNP is a non-toxic and non-flammable compound that is relatively easy to synthesize in the laboratory. It is also relatively stable in air and light, making it ideal for use in laboratory experiments.
Applications De Recherche Scientifique
Quantum Chemical Investigation and Charge-Transport Properties
A study by Irfan et al. (2015) explored the electro-optical and charge-transport properties of a compound structurally similar to 2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile. This compound exhibited potential as an efficient hole-transport material, suggesting possible applications in electronic and photonic devices (Irfan et al., 2015).
Synthesis of Tryptophan Precursors and Indole Derivatives
Tanaka et al. (1989) reported on the synthesis of a tryptophan precursor and various indole derivatives starting from a compound related to this compound. This implies its utility in synthesizing biologically significant molecules (Tanaka, Yasuo, & Torii, 1989).
Zwitterionic Nature and Push-Pull Molecule Properties
Jasiński et al. (2016) studied a molecule with a structure similar to this compound, highlighting its zwitterionic nature and push-pull properties. This has implications for its reactivity and potential applications in molecular electronics (Jasiński et al., 2016).
Optical and X-Ray Diffraction Characterization
Percino et al. (2017) conducted optical and X-ray diffraction characterizations of crystals related to this compound, indicating potential applications in materials science, particularly in the development of new materials with specific optical properties (Percino et al., 2017).
Calcium Channel Antagonist Structures
A study by Triggle et al. (1980) on the structures of calcium channel antagonists, including compounds structurally similar to this compound, suggests its relevance in medicinal chemistry and drug development (Triggle, Shefter, & Triggle, 1980).
Cytotoxicity Towards Human Colon Cancer Cells
Pati et al. (2007) researched compounds structurally related to this compound, noting their potent cytotoxicity towards human colon cancer cells. This indicates potential therapeutic applications in cancer treatment (Pati et al., 2007).
Synthesis of Antimicrobial Fluorescent Dyes
Maryasov et al. (2021) synthesized fluorescent dyes from compounds related to this compound, highlighting its use in developing antimicrobial dyes and photosensitizers (Maryasov et al., 2021).
Synthesis and Characterization in Chemotherapy
Singh et al. (2016) synthesized and characterized Ru(II) complexes with substituted chalcone ligands similar to this compound, suggesting its role in developing chemotherapeutics against breast cancer (Singh et al., 2016).
Propriétés
IUPAC Name |
(2Z)-4,4-dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(7-5-10)16(18)19/h4-8H,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSUBWNNHWYOKD-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

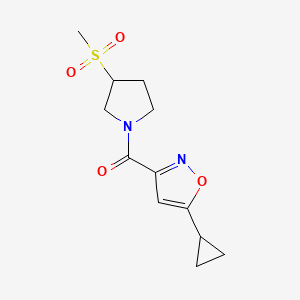
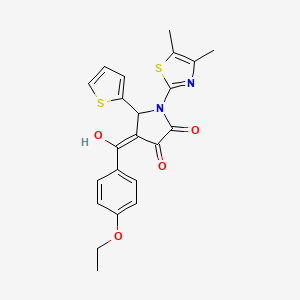

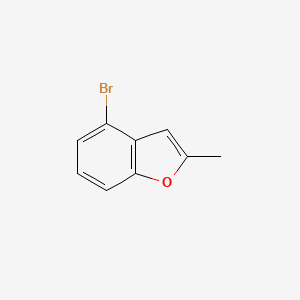
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)
![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)
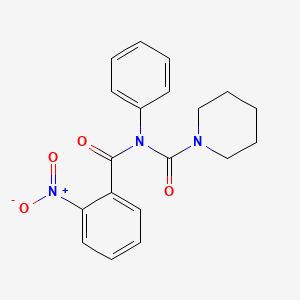
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)
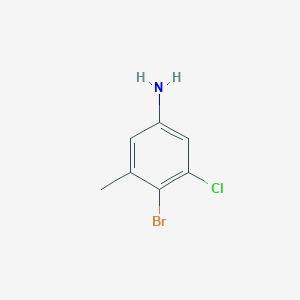
![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)

![N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015172.png)
![2-[3-{4-[2-(cyclohexylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-cyclopentylacetamide](/img/structure/B3015173.png)